

# Linoleic acid-13C18 CAS number and molecular weight.

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## Compound of Interest

Compound Name: *Linoleic acid-13C18*

Cat. No.: *B3121465*

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## In-Depth Technical Guide: Linoleic Acid-13C18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Linoleic Acid-13C18**, a stable isotope-labeled analog of linoleic acid. This document details its chemical and physical properties, and its primary applications in scientific research, particularly in the fields of metabolomics, lipidomics, and drug development.

## Core Compound Identification and Properties

**Linoleic Acid-13C18** is a critical tool for researchers requiring precise quantification and metabolic tracing of linoleic acid. The uniform labeling of all 18 carbon atoms with the carbon-13 isotope provides a distinct mass shift, enabling its differentiation from endogenous linoleic acid in complex biological matrices.

## Quantitative Data Summary

The following table summarizes the key quantitative identifiers and physical properties of **Linoleic Acid-13C18**.

Property	Value	Citations
CAS Number	287111-25-5	[1][2][3][4][5]
Molecular Weight	298.31 g/mol	[1][2][4]
Molecular Formula	[ <sup>13</sup> C] <sub>18</sub> H <sub>32</sub> O <sub>2</sub>	[2][3][4]
Synonyms	9-cis,12-cis-Linoleic acid- 13C18, C18:2(9Z,12Z)-13C18, FA 18:2-13C	[1][4]
Isotopic Purity	≥95%	[4][5]
Physical Form	Liquid	[1]
Melting Point	-5 °C	[1]
Boiling Point	229-230 °C at 16 mmHg	[1]
Density	0.957 g/mL at 25 °C	[1]

## Key Applications in Research

**Linoleic Acid-13C18** is an indispensable tool in various research applications due to its nature as a stable isotope-labeled compound. Its primary uses are as an internal standard for analytical quantification and as a tracer for metabolic studies.

### Use as an Internal Standard

In analytical chemistry, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), **Linoleic Acid-13C18** serves as an ideal internal standard for the accurate quantification of unlabeled linoleic acid.[3][5] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more precise and accurate measurements of the endogenous analyte.  
[3]

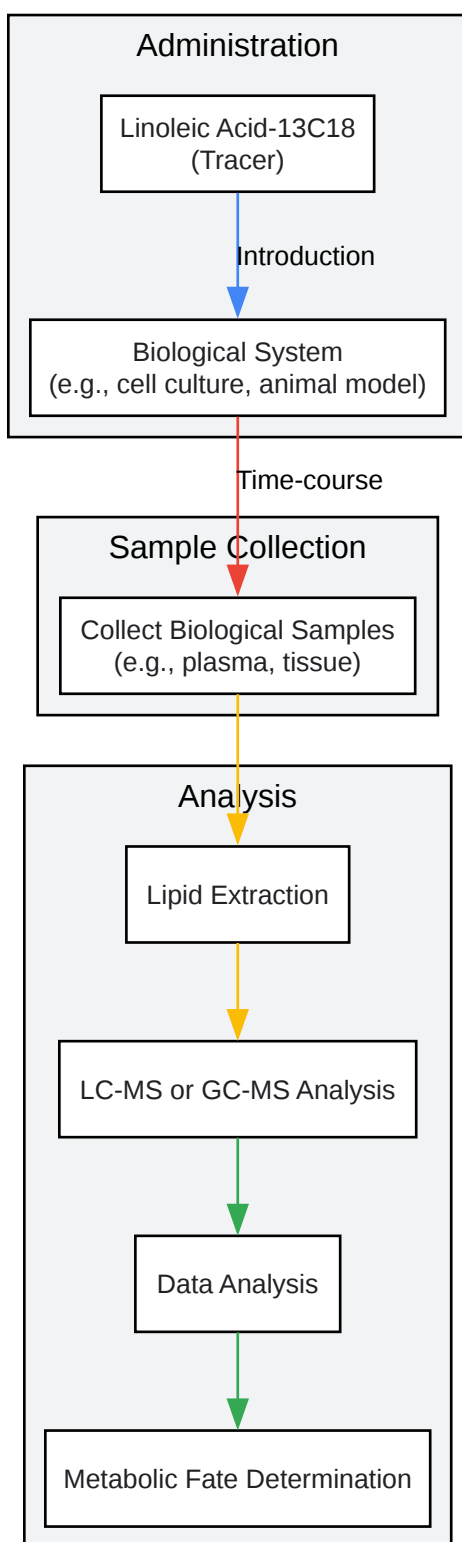
### Metabolic and Mechanistic Studies

The use of stable isotope-labeled compounds like **Linoleic Acid-13C18** is fundamental to metabolic research. It allows for the tracing of the metabolic fate of linoleic acid in vivo and in vitro.[6][7] Researchers can track the incorporation of the  $^{13}\text{C}$  atoms into various downstream metabolites and lipid species, providing insights into fatty acid uptake, synthesis, turnover rates, and metabolic pathways.[6][7][8] Such studies are crucial for understanding the role of lipid metabolism in health and in diseases like metabolic disorders, cardiovascular diseases, and cancer.[6]

Furthermore, site-specifically  $^{13}\text{C}$  labeled linoleic acids are valuable in mechanistic enzymology, for instance, in studying the kinetic isotope effects in enzymes like soybean lipoxygenase-1 to understand their catalytic mechanisms.[2]

## Experimental Workflow Overview

The following diagram illustrates a generalized workflow for a metabolic tracing experiment using **Linoleic Acid-13C18**.



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Caption: Metabolic tracing workflow using **Linoleic Acid-13C18**.

## Detailed Methodologies

While specific experimental protocols will vary based on the research question, a general methodology for a tracer study is outlined below.

### Protocol: In Vivo Metabolic Tracing of Linoleic Acid- $^{13}\text{C}18$

- **Tracer Administration:** A known quantity of **Linoleic Acid- $^{13}\text{C}18$**  is administered to the biological system under study (e.g., orally or intravenously to an animal model).[7]
- **Sample Collection:** Biological samples such as blood, plasma, or specific tissues are collected at various time points post-administration.[7]
- **Lipid Extraction:** Total lipids are extracted from the collected samples using established methods, for example, a Folch or Bligh-Dyer extraction.
- **Sample Preparation:** The extracted lipids may be further processed, such as through saponification and methylation, to convert fatty acids into fatty acid methyl esters (FAMES) for GC-MS analysis.
- **Mass Spectrometric Analysis:** Samples are analyzed by GC-MS or LC-MS to separate and detect the  $^{13}\text{C}$ -labeled linoleic acid and its metabolites from their unlabeled counterparts.[3][5]
- **Data Analysis:** The enrichment of  $^{13}\text{C}$  in linoleic acid and its downstream metabolites is quantified by measuring the relative abundance of the labeled and unlabeled ions. This data is used to determine the kinetics of linoleic acid metabolism and its incorporation into different lipid pools.[8]

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